

Application Notes and Protocols for UNC9994 Hydrochloride In Vivo Experiments

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Compound of Interest

Compound Name: *UNC9994 hydrochloride*

Cat. No.: *B10783678*

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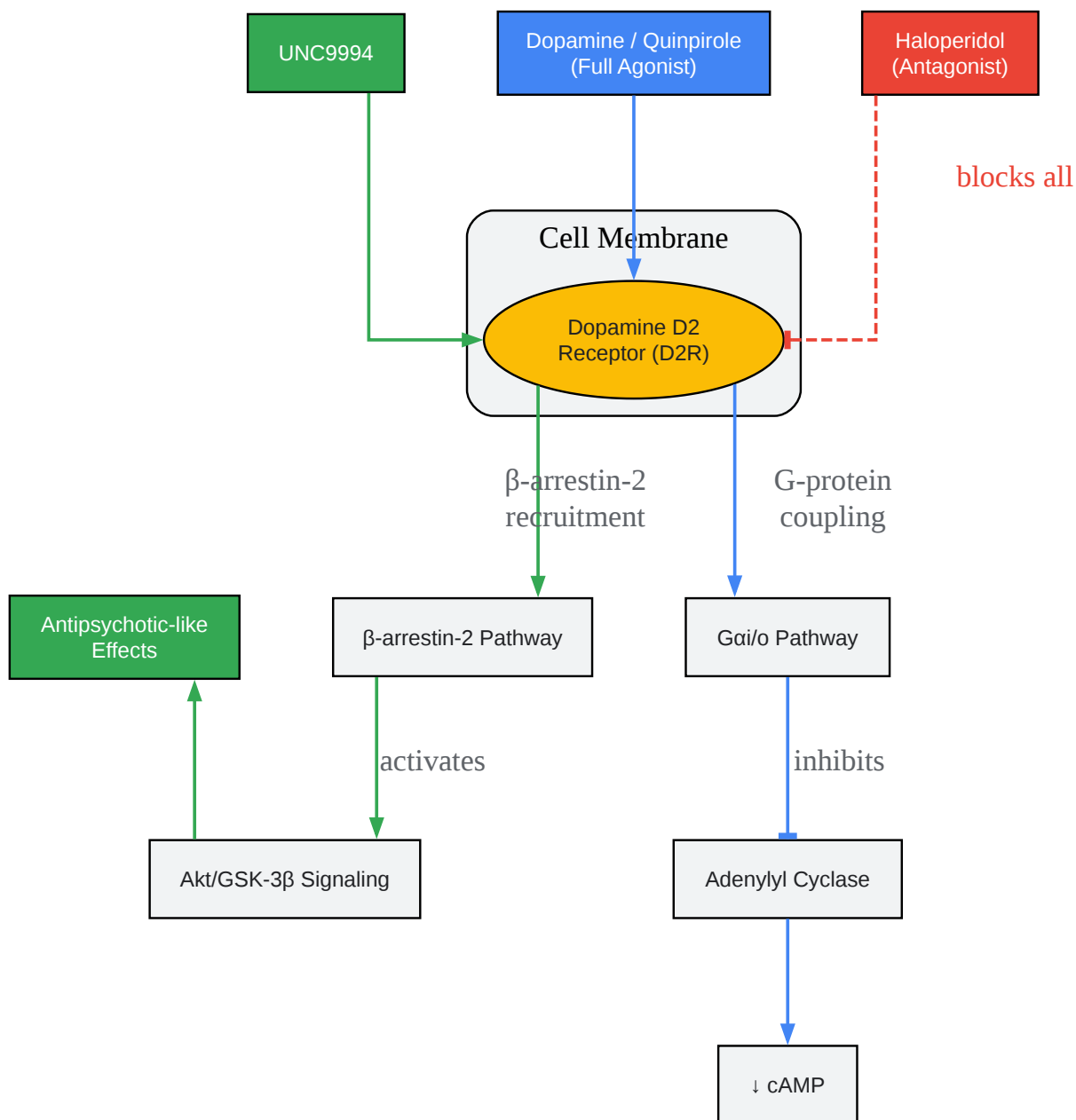
Introduction

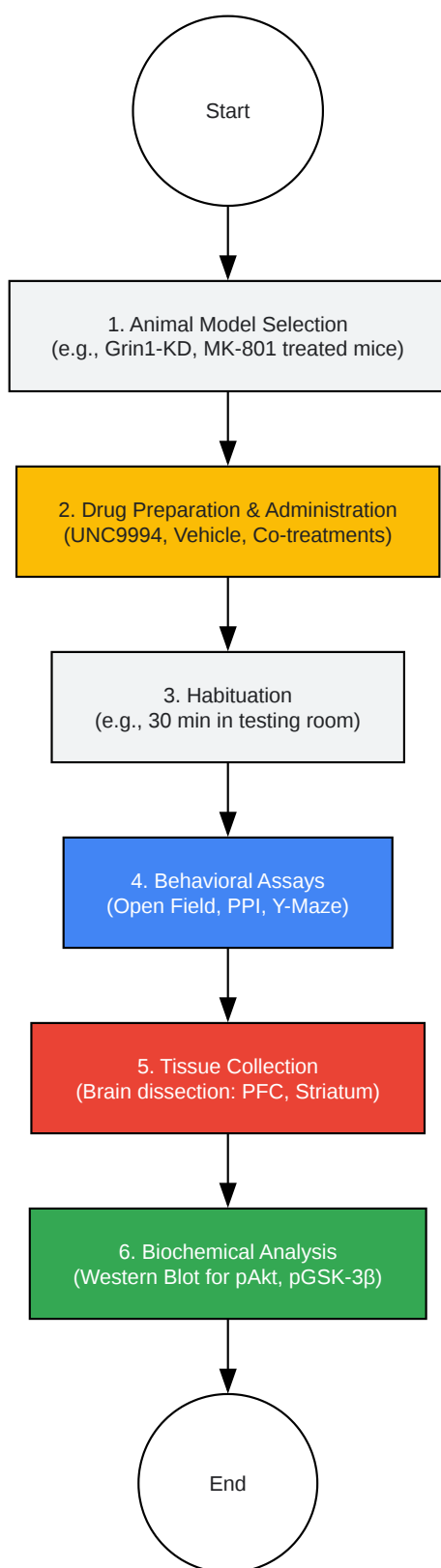
UNC9994 hydrochloride is a novel, functionally selective ligand for the dopamine D2 receptor (D2R).[1] Developed as an analog of the atypical antipsychotic aripiprazole, UNC9994 exhibits a unique mechanism of action.[1][2][3] It acts as a partial agonist for D2R-mediated β -arrestin recruitment and signaling while simultaneously functioning as an antagonist at the canonical G-protein (Gi/o)-dependent pathway.[2][3][4][5][6][7] This β -arrestin bias makes UNC9994 a valuable chemical probe for dissecting the specific roles of these distinct D2R signaling cascades in both normal physiology and pathological conditions, particularly in the context of neuropsychiatric disorders like schizophrenia.[4][5][6] In vivo studies have demonstrated its antipsychotic-like activity in various mouse models, an effect that is dependent on the presence of β -arrestin-2.[5][6][8]

These application notes provide a summary of in vivo experimental data and detailed protocols for utilizing **UNC9994 hydrochloride** in preclinical research settings.

Signaling Pathway of UNC9994 at the D2 Receptor

UNC9994 selectively engages the β -arrestin-2 pathway downstream of the D2 receptor, while not activating, and in fact antagonizing, the traditional G α i/o pathway that leads to inhibition of adenylyl cyclase. This biased agonism is hypothesized to contribute to antipsychotic efficacy while potentially avoiding motor side effects associated with conventional D2R antagonists.[5][6]





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